An In-depth Technical Guide to the Chemical Structure and Application of L-Alanyl-L-alanine p-Nitroanilide
An In-depth Technical Guide to the Chemical Structure and Application of L-Alanyl-L-alanine p-Nitroanilide
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and application of L-Alanyl-L-alanine p-Nitroanilide, a chromogenic substrate of significant interest to researchers, scientists, and professionals in drug development. We will deconstruct the molecule into its fundamental components, elucidate the rationale behind its synthesis, and explore its primary application in enzymatic assays.
Part 1: Deconstructing the Target Molecule
The molecule , L-Alanyl-N-(4-nitrophenyl)-L-alaninamide, is more commonly and clearly named L-Alanyl-L-alanine p-nitroanilide (Ala-Ala-pNA). This nomenclature immediately clarifies its structure as a dipeptide of L-alanine where the C-terminal carboxyl group is modified into an anilide with p-nitroaniline.
Let's dissect its three key components:
-
The Peptide Backbone: Comprised of two L-alanine residues linked by a standard peptide bond. This specific sequence (Ala-Ala) is recognized by certain proteases.
-
The C-Terminus: The first alanine residue (from the C-terminus) provides the primary recognition site for certain enzymes.
-
The Chromogenic Reporter Group: The p-nitroanilide (pNA) group attached to the C-terminal alanine. Upon enzymatic cleavage of the amide bond linking it to the peptide, it releases p-nitroaniline, a yellow-colored compound.[1]
The strategic combination of a specific peptide sequence with a chromogenic reporter makes this molecule a powerful tool for studying the activity of specific proteases.
Caption: Chemical structure of L-Alanyl-L-alanine p-nitroanilide.
Part 2: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ala-Ala-pNA is crucial for its application, particularly in designing robust enzymatic assays.
Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₆N₄O₄ | - |
| Molecular Weight | 280.28 g/mol | - |
| Appearance | Expected to be a white to pale yellow solid | Based on similar compounds[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Based on similar compounds[3] |
| pKa | The terminal amine is expected to have a pKa around 8.0-9.0 | General amino acid properties |
| Melting Point | Not readily available, but expected to be >200 °C | Based on similar peptide structures |
| λmax of p-nitroaniline | ~405-410 nm (after cleavage) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized Ala-Ala-pNA.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two alanine residues. The α-protons will appear as quartets, and the methyl groups as doublets. The aromatic protons of the p-nitroanilide group will appear as two distinct doublets in the downfield region (typically around 8.0 and 6.7 ppm in CDCl₃), characteristic of a para-substituted benzene ring.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the anilide bond. The methyl carbons of the two alanine residues will appear in the aliphatic region (around 17-20 ppm).[5] The aromatic carbons will have characteristic shifts, with the carbon attached to the nitro group being significantly deshielded.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be the method of choice. The protonated molecule [M+H]⁺ would be expected at m/z 281.29.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show characteristic amide I (C=O stretch) and amide II (N-H bend) bands for the peptide and anilide linkages. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) will also be prominent.
Part 3: Synthesis of L-Alanyl-L-alanine p-Nitroanilide
The synthesis of peptide p-nitroanilides presents a challenge due to the low nucleophilicity of the amino group in p-nitroaniline.[7][8] However, several strategies can be employed. Here, we outline a logical and robust synthetic pathway based on established peptide chemistry principles.
Overall Synthetic Strategy
A common and effective approach involves a solution-phase synthesis, coupling an N-protected dipeptide with p-nitroaniline.
Caption: Synthetic workflow for L-Alanyl-L-alanine p-nitroanilide.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-L-Alanyl-L-alanine methyl ester
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the N-terminus. The methyl ester protects the C-terminus. Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are used as coupling reagents to form the peptide bond while minimizing racemization.
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) and add triethylamine (TEA) (1.1 eq) at 0°C.
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Add the Boc-L-Alanine solution to the L-Alanine methyl ester solution.
-
Add DCC (1.1 eq) dissolved in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.
Step 2: Saponification to N-Boc-L-Alanyl-L-alanine
-
Rationale: The methyl ester is removed by saponification (base-catalyzed hydrolysis) to free the carboxylic acid for the subsequent coupling reaction.
-
Dissolve the protected dipeptide from Step 1 in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Remove methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the free acid.
Step 3: Coupling with p-Nitroaniline
-
Rationale: This is the key step forming the anilide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide coupling agent, often used with HOBt. The low nucleophilicity of p-nitroaniline may require slightly elevated temperatures or longer reaction times.[7]
-
Dissolve N-Boc-L-Alanyl-L-alanine (1.0 eq), HOBt (1.2 eq), and p-nitroaniline (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C and add EDC (1.2 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
Step 4: N-terminal Deprotection
-
Rationale: The final step is the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product, often as a TFA salt.
-
Dissolve the Boc-protected product from Step 3 in DCM.
-
Add an excess of TFA (e.g., 50% v/v in DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure.
-
Triturate with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with ether, and dry under vacuum to obtain L-Alanyl-L-alanine p-nitroanilide as the TFA salt.
Part 4: Applications in Research and Drug Development
The primary utility of L-Alanyl-L-alanine p-nitroanilide is as a chromogenic substrate for various proteases. This application is fundamental in high-throughput screening (HTS) for enzyme inhibitors, a cornerstone of modern drug discovery.
Mechanism of Action as a Chromogenic Substrate
-
Binding and Cleavage: A protease with specificity for the Ala-Ala sequence binds the substrate. The enzyme's active site catalyzes the hydrolysis of the amide bond between the C-terminal alanine and the p-nitroaniline moiety.[1][9]
-
Chromophore Release: This cleavage releases p-nitroaniline.
-
Spectrophotometric Detection: Free p-nitroaniline has a distinct yellow color in solution and a strong absorbance maximum around 405-410 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
Caption: Workflow for using Ala-Ala-pNA in a protease assay.
Key Applications
-
Enzyme Kinetics: Used to determine key kinetic parameters (Km, Vmax, kcat) of proteases.[10][11]
-
Inhibitor Screening: In drug discovery, large libraries of compounds can be screened for their ability to inhibit the protease-catalyzed cleavage of Ala-Ala-pNA. A decrease in the rate of yellow color formation indicates potential inhibition.
-
Diagnostic Assays: Can be used to measure the activity of specific proteases in biological samples, which may serve as biomarkers for certain diseases.
References
-
Conboy, J. G., & Roberts, J. L. (1987). Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. Biol Chem Hoppe-Seyler, 368(8), 1019-1029. [Link]
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Sharma, R., et al. (1997). A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. Analytical Biochemistry, 245(2), 131-136. [Link]
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Stöcker, W., et al. (1991). Kinetics of nitroanilide cleavage by astacin. Biol Chem Hoppe-Seyler, 372(6), 385-392. [Link]
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PubChem. (n.d.). L-Alaninamide. Retrieved from [Link]
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Kwon, Y., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Organic Letters, 6(21), 3801–3804. [Link]
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Hojo, K., et al. (2000). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 48(11), 1740-1744. [Link]
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Kwon, Y., et al. (2004). Preparation of peptide p-nitroanilides using an aryl hydrazine resin. Organic Letters, 6(21), 3801-3804. [Link]
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Kwon, Y., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. [Link]
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Lottenberg, R., et al. (1983). The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. Biochimica et Biophysica Acta, 742(3), 539-557. [Link]
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Juliano, M. A., et al. (1991). Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. Peptide Research, 4(6), 334-339. [Link]
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NIST. (n.d.). L-Alanine, N-L-alanyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Abe, M., et al. (1983). Purification and characterization of benzoyl-L-arginine p-nitroanilide hydrolase from etiolated leaves of Zea mays. Journal of Biochemistry, 93(4), 1169-1176. [Link]
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AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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Bouhss, A., et al. (2002). Synthesis of the L-alanyl-L-alanine cross-bridge of Enterococcus faecalis peptidoglycan. Journal of Biological Chemistry, 277(48), 45935-45941. [Link]
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Mitra, A. K., et al. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. [Link]
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Encyclopedia.pub. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Retrieved from [Link]
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Chem-Impex. (n.d.). Acetyl-L-alanine 4-nitroanilide. Retrieved from [Link]
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Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]
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